molecular formula C9H17NO2S B2984018 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione CAS No. 1934713-78-6

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione

Cat. No.: B2984018
CAS No.: 1934713-78-6
M. Wt: 203.3
InChI Key: VCGSVBAXBYNLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione is a heterocyclic compound that contains a sulfur atom within its ring structure

Scientific Research Applications

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This can involve binding to specific receptors or enzymes, and the physiological effects that result .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a thiol-containing compound, followed by oxidation to form the thiane ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

    Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiane ring.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-4-(methyl)-1lambda(6)-thiane-1,1-dione
  • 4-Amino-4-(ethyl)-1lambda(6)-thiane-1,1-dione
  • 4-Amino-4-(propyl)-1lambda(6)-thiane-1,1-dione

Uniqueness

4-Amino-4-(cyclopropylmethyl)-1lambda(6)-thiane-1,1-dione is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(cyclopropylmethyl)-1,1-dioxothian-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c10-9(7-8-1-2-8)3-5-13(11,12)6-4-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGSVBAXBYNLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2(CCS(=O)(=O)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.